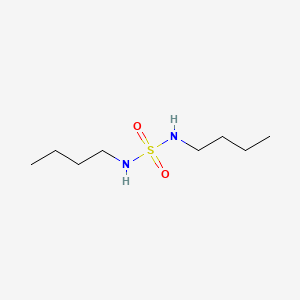

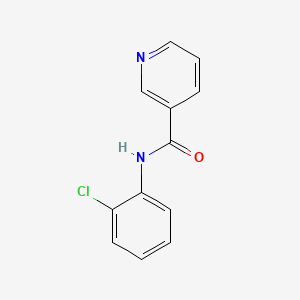

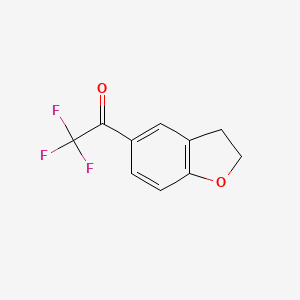

![molecular formula C19H16O2 B3060810 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol CAS No. 889950-85-0](/img/structure/B3060810.png)

3'-(Benzyloxy)[1,1'-biphenyl]-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3’-(Benzyloxy)[1,1’-biphenyl]-4-ol” is a chemical compound with the empirical formula C20H16O3 . It’s a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol [H2L1] was achieved through the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of “3’-(Benzyloxy)[1,1’-biphenyl]-4-ol” can be represented by the SMILES stringO=C(O)C1=C(C=CC=C1)C2=CC=CC(OCC3=CC=CC=C3)=C2 . This indicates that the compound contains a carboxylic acid group attached to a biphenyl structure, which is further substituted with a benzyloxy group . Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “3’-(Benzyloxy)[1,1’-biphenyl]-4-ol”, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical and Chemical Properties Analysis

“3’-(Benzyloxy)[1,1’-biphenyl]-4-ol” is a solid substance . Its molecular weight is 304.34 . The compound is non-electrolytic in nature .科学的研究の応用

Liquid Crystalline Phases

A novel class of amphiphilic mesogens, including derivatives of 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol, has been shown to display thermotropic and lyotropic smectic and columnar mesophases. This is attributed to microsegregation of hydrophilic regions from all-aromatic segments without a flexible alkyl chain (Kölbel, Tschierske, & Diele, 1998).

Arylation Reactions

This compound undergoes regioselective mono- and diarylation with aryl iodides in the presence of a palladium catalyst, producing derivatives like 1,1′:2′,1″-terphenyl-2-ol and 2′,6′-diphenylbiphenyl-2-ol (Satoh et al., 1998).

Ferroelectric Liquid Crystalline Polysiloxanes

Derivatives of this compound have been used in the synthesis of ferroelectric side chain liquid crystalline polysiloxanes. These polysiloxanes exhibit rich mesomorphic behavior including various phases like chiral smectic C and twist grain boundary phases (Hsiue & Chen, 1995).

Tautomerism Studies

The structure of compounds related to this compound has been analyzed using NMR and X-ray techniques, revealing tautomerism between phenol and quinone forms (Sridharan et al., 2004).

Inhibitors of Monoamine Oxidase

Benzo[b]thiophen-3-ols, structurally similar to this compound, have been investigated as potential inhibitors of human monoamine oxidase (hMAO), suggesting their potential in treating neurodegenerative diseases (Guglielmi et al., 2019).

Photoluminescent Lanthanide Coordination Compounds

Derivatives of this compound have been used in lanthanide coordination compounds, testing the influence of electron-releasing and electron-withdrawing substituents on photophysical properties (Sivakumar et al., 2010).

Antimicrobial and Anti-inflammatory Activities

Diorganotin(IV) complexes derived from Schiff bases of this compound have shown promising antimicrobial, antioxidant, and anti-inflammatory activities (Devi, Yadav, & Singh, 2019).

Enantioselective Synthesis in Organic Chemistry

This compound has been used in Ir-catalyzed allylic amination and ring-closing metathesis for enantioselective synthesis of cyclic beta-amino alcohol derivatives, useful in pharmaceutical synthesis (Lee, Shin, Kang, & Lee, 2007).

Synthesis of Active Pharmaceutical Intermediates

This compound has been utilized in the synthesis of active pharmaceutical intermediates like 4-benzyloxy propiophenone, used in drugs such as Ifenprodil and Buphenine (Yadav & Sowbna, 2012).

Electro-optic Switching Behavior

Derivatives of this compound exhibit antiferroelectric tilted smectic liquid crystalline phases, useful for electro-optic switching and storage devices (Rauch et al., 2004).

Tyrosinase Inhibition

Biphenyl ester derivatives related to this compound have shown significant anti-tyrosinase activities, indicating potential in treatments of conditions like hyperpigmentation (Kwong et al., 2017).

Antioxidant Properties

Compounds like 1,3-di([1,1'-biphenyl]-3-yl)urea, structurally related to this compound, have demonstrated good antioxidant properties, indicating potential for health applications (Lazarević et al., 2020).

Degradation by Microorganisms

Mycobacterium sp. PYR-1 has been found to degrade biphenyl, a compound related to this compound, indicating its potential use in bioremediation processes (Moody, Doerge, Freeman, & Cerniglia, 2002).

Safety and Hazards

作用機序

Target of Action

Phenolic compounds, which this compound is a part of, are known to interact with a wide range of biological targets, including enzymes and cell receptors .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as direct binding or modulation of target activity .

Biochemical Pathways

For instance, they are synthesized via the shikimate pathway, which is important for the biosynthesis of phenolic acids . They can also affect other pathways, leading to various downstream effects .

Pharmacokinetics

One study suggests that a related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), exhibits glucose-dependent insulin secretion in rats following intravenous administration .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

It is known that factors such as ph, temperature, and presence of other compounds can affect the activity and stability of phenolic compounds .

特性

IUPAC Name |

4-(3-phenylmethoxyphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWVENQAKAFCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602446 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889950-85-0 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

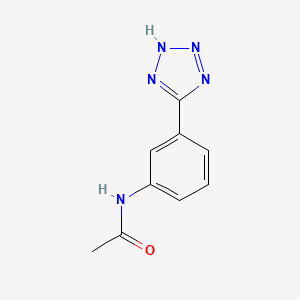

![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)

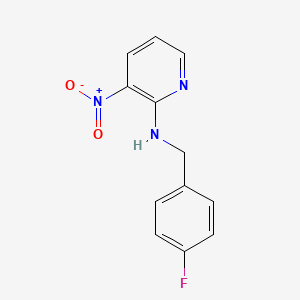

![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)

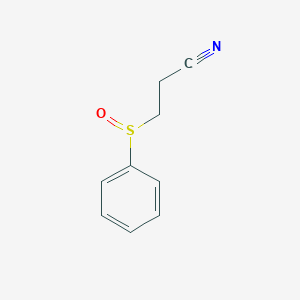

![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)